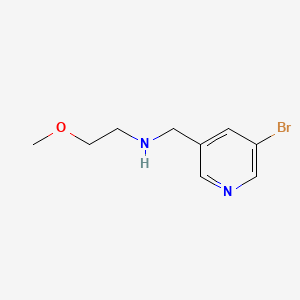
Butyric--d4 Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyric acid, also known as butanoic acid, is a carboxylic acid with the structural formula CH3CH2CH2CO2H . It is a colorless and oily liquid that is soluble in ethanol, water, and ether . It is primarily used in the food industry, cosmetics, textiles, bio-energy, and pharmaceuticals .
Molecular Structure Analysis
The molecular formula of butyric acid is C4H8O2 . The optimised structures of the template and polyamiс acid allowed to establish intermolecular non-covalent interactions during imprinting .
Chemical Reactions Analysis
Butanoic acid reacts with sodium hydroxide and produces sodium salt of butanoic acid, including water and carbon dioxide . The acid on treatment with water produces ether and acetic acid .
Physical And Chemical Properties Analysis
Butyric acid is a colorless liquid with an unpleasant odor . It has a relative density of 0.958 g cm-3, a melting point of -7 to -5 °C, and a boiling point of 164 °C .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Butyric-d4 Acid involves the deuteration of Butyric Acid.", "Starting Materials": [ "Butyric Acid", "Deuterium oxide (D2O)", "Sodium deuteroxide (NaOD)", "Deuterium gas (D2)" ], "Reaction": [ "The first step involves the preparation of sodium deuteroxide (NaOD) by reacting sodium hydroxide (NaOH) with deuterium oxide (D2O).", "Butyric Acid is then mixed with NaOD and heated to initiate the exchange of hydrogen with deuterium. This is a reversible reaction and requires the use of excess NaOD to drive the reaction to completion.", "The mixture is then neutralized with hydrochloric acid (HCl) and extracted with ether to obtain the deuterated Butyric Acid.", "The final step involves the removal of any remaining impurities and excess NaOD through distillation or chromatography." ] } | |
Número CAS |
1219794-99-6 |
Fórmula molecular |
C4H8O2 |
Peso molecular |
92.13 |
Nombre IUPAC |
2,2,3,3-tetradeuteriobutanoic acid |
InChI |
InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i2D2,3D2 |
Clave InChI |
FERIUCNNQQJTOY-RRVWJQJTSA-N |
SMILES |
CCCC(=O)O |
Sinónimos |
Butyric--d4 Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




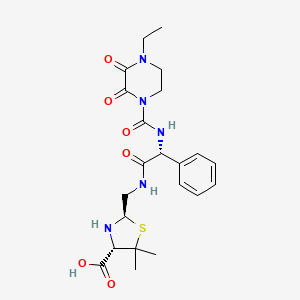

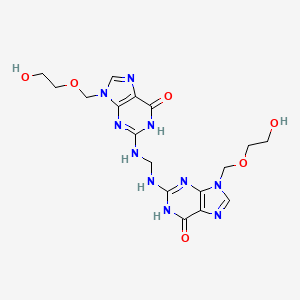
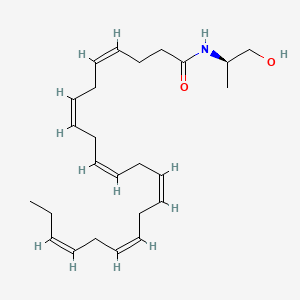

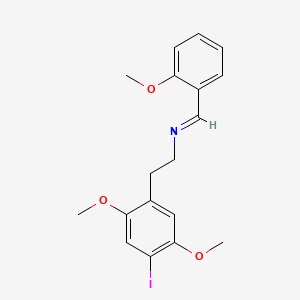
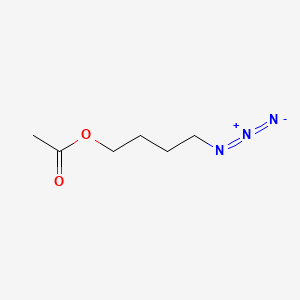
![(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B582131.png)
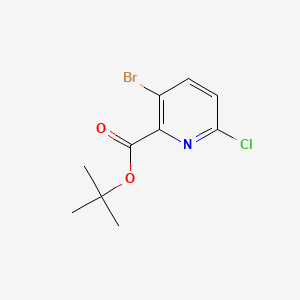
![5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide](/img/structure/B582135.png)

